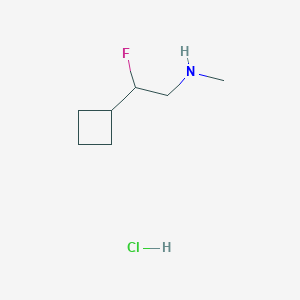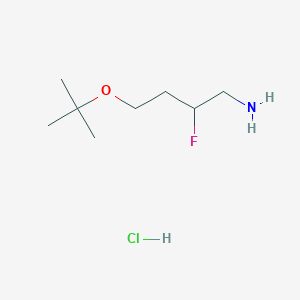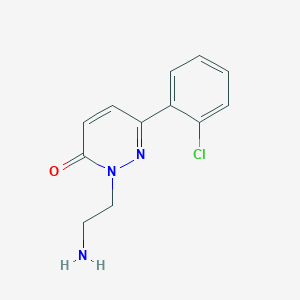![molecular formula C12H19N3O3 B1492312 3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid CAS No. 2097976-50-4](/img/structure/B1492312.png)
3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid
Vue d'ensemble
Description
3-(1-[(Diethylcarbamoyl)methyl]-1H-pyrazol-4-yl)propanoic acid, or DECAMP for short, is an organic compound that has been studied for its potential applications in scientific research. DECAMP is a carboxylic acid derivative of pyrazole, a five-membered ring heterocyclic compound that is found in many natural products. It is a versatile compound that can be used for various purposes in the laboratory, such as synthesis of other compounds or as a reagent in various chemical reactions. In
Applications De Recherche Scientifique
Hydrogen Bonding Studies
A study on related dihydropyridin derivatives, which are structurally similar to "3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid," highlights the importance of hydrogen bonding. The research revealed that hydrogen bonding influences the structural conformation of molecules, which is essential for understanding the chemical behavior and reactivity of such compounds. This has implications for designing compounds with specific properties, including enhanced stability and reactivity for various applications in medicinal chemistry and materials science (Dobbin et al., 1993).
Crystal Structure Determination
The synthesis and crystal structure analysis of pyrazolyl propanoic acid derivatives demonstrate their complex hydrogen bonding networks and unique crystalline structures. Such studies are crucial for the development of new materials with potential applications in catalysis, drug design, and the synthesis of novel organic compounds (Kumarasinghe et al., 2009).
Catalytic Applications
Research on sulfuric acid derivatives as recyclable catalysts for condensation reactions involving pyrazolone derivatives underscores the role of "3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid" related compounds in facilitating organic transformations. This catalytic activity is pivotal for synthesizing biologically active molecules and intermediates in pharmaceuticals, demonstrating the compound's relevance in green chemistry and sustainable processes (Tayebi et al., 2011).
Coordination Complexes and Polymers
The synthesis of coordination complexes from pyrazole-dicarboxylate acid derivatives, including those structurally related to "3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid," has been explored. These complexes have potential applications in creating materials with specific magnetic, optical, and structural properties. The ability to form mononuclear chelate complexes and hydrogen-bonded networks is particularly relevant for the development of novel materials with tailored properties (Radi et al., 2015).
Propriétés
IUPAC Name |
3-[1-[2-(diethylamino)-2-oxoethyl]pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-3-14(4-2)11(16)9-15-8-10(7-13-15)5-6-12(17)18/h7-8H,3-6,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVSUYONYUSXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



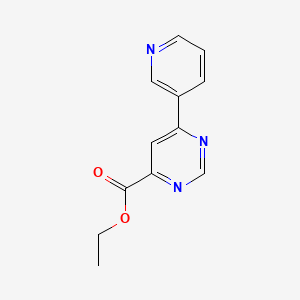
![Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492231.png)
amine hydrochloride](/img/structure/B1492233.png)
![3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492236.png)
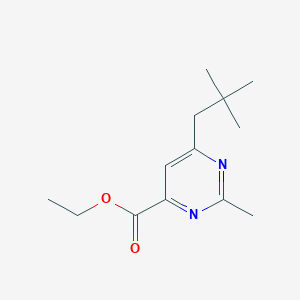
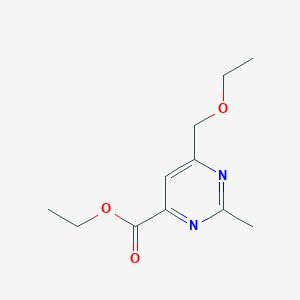
![2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1492244.png)
![3-[(2-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492245.png)
![3-[(3,3-Dimethylcyclobutyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492246.png)
